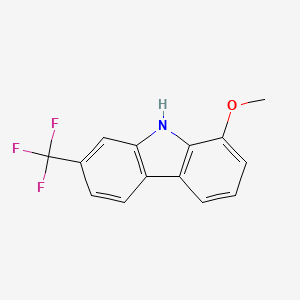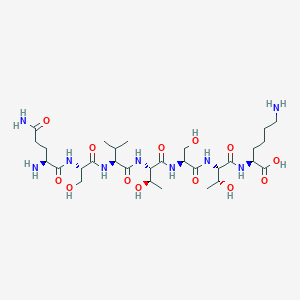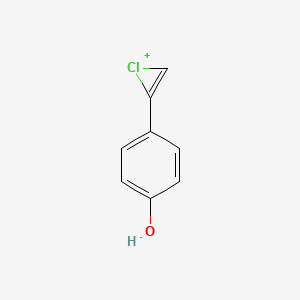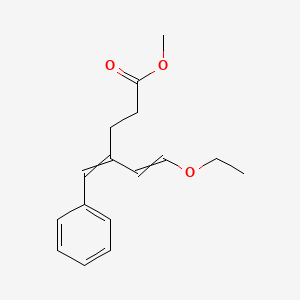
1-Methoxy-7-(trifluoromethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-7-(trifluoromethyl)-9H-carbazole is a chemical compound known for its unique structure and properties It belongs to the carbazole family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-7-(trifluoromethyl)-9H-carbazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1-methoxy-2-nitrobenzene with 2,2,2-trifluoroethylamine can lead to the formation of the desired carbazole structure through a series of reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-7-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring.
Scientific Research Applications
1-Methoxy-7-(trifluoromethyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-7-(trifluoromethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in modulating its reactivity and binding affinity. These interactions can lead to various biological effects, making it a valuable compound for research and development.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-9H-carbazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
7-(Trifluoromethyl)-9H-carbazole: Lacks the methoxy group, affecting its reactivity and applications.
Properties
CAS No. |
919090-43-0 |
|---|---|
Molecular Formula |
C14H10F3NO |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
1-methoxy-7-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C14H10F3NO/c1-19-12-4-2-3-10-9-6-5-8(14(15,16)17)7-11(9)18-13(10)12/h2-7,18H,1H3 |
InChI Key |
LKXYMOWRFBLPKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)



![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)

![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)


